molecular formula C11H8F2N2O B1481053 4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one CAS No. 1271476-71-1

4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one

Cat. No.: B1481053
CAS No.: 1271476-71-1
M. Wt: 222.19 g/mol
InChI Key: OIGKURXNZMISKT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one is a versatile pyrimidinone derivative of significant interest in modern medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group at the 4-position of the pyrimidinone core is a strategic modification, as this moiety is known to enhance key physicochemical properties of bioactive compounds, including metabolic stability, lipophilicity, and membrane permeability . Furthermore, the difluoromethyl group can serve as a bioisostere for alcohols, thiols, and amines, enabling sophisticated molecular interactions with enzyme targets through hydrogen bonding . The 2-pyrimidinone scaffold is a privileged structure in pharmaceuticals, frequently found in molecules with diverse biological activities. This specific compound, featuring a phenyl substituent at the 6-position, is a valuable building block for the development of novel therapeutic agents. Researchers can utilize it in the synthesis of more complex molecules, particularly as a core structure in the design of kinase inhibitors and adenosine receptor antagonists, which are relevant in oncology and the treatment of other diseases . Its structure makes it a key intermediate for generating compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(difluoromethyl)-4-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-10(13)9-6-8(14-11(16)15-9)7-4-2-1-3-5-7/h1-6,10H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKURXNZMISKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Difluoromethyl)-6-phenylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's unique structure, characterized by the difluoromethyl group and a phenyl substitution, suggests diverse interactions with biological targets.

The molecular formula of this compound is C10H8F2N4OC_{10}H_{8}F_{2}N_{4}O with a molecular weight of approximately 232.19 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's bioavailability and interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, including HeLa and K562, by inducing apoptosis and inhibiting cell growth.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa53.02Induces apoptosis
K56245.30Inhibits proliferation
AGS60.15Disrupts cell cycle

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with viral RNA synthesis.

Case Study: Antiviral Efficacy
A recent study demonstrated that this compound exhibited significant antiviral activity against influenza virus strains, showcasing a mechanism that involves the inhibition of viral polymerase activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine ring or the phenyl group can significantly alter its potency and selectivity against various biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of methyl group at position 5Increased anticancer potency
Substitution of phenyl with halogensEnhanced antiviral effects

Toxicity and Safety Profile

Toxicity assessments indicate that while this compound exhibits promising biological activities, it also requires careful evaluation for cytotoxicity against normal cells. Studies have shown that at therapeutic concentrations, the compound maintains low toxicity levels.

Table 3: Cytotoxicity Profile

Cell TypeIC50 (µM)Remarks
HUVEC>100Low toxicity
HepG275Moderate toxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 4 significantly influences physicochemical properties. Key comparisons include:

Compound Substituent (Position 4) Melting Point (°C) Solubility Key Spectral Features (IR/NMR) Reference
4-(Difluoromethyl)-6-phenyl -CF₂H Not reported Moderate ¹⁹F NMR: δ -120 to -125 ppm (CF₂H)
4-(4-Hydroxyphenyl)-6-phenyl (4e) -C₆H₄OH 96–98 Low IR: 3,417 cm⁻¹ (O-H stretch)
4-(Trifluoromethyl)-6-phenyl -CF₃ Not reported Moderate ¹⁹F NMR: δ -60 to -65 ppm (CF₃)
4-(2,6-Dichlorophenyl)-6-phenyl (5H) -C₆H₃Cl₂ 116–118 Very low IR: 850 cm⁻¹ (C-Cl bend)

Key Observations :

  • The difluoromethyl group (-CF₂H) provides a balance between hydrophobicity and electronic effects, avoiding extreme polarity seen in hydroxylated analogs (e.g., 4e) .
  • Chlorinated derivatives (e.g., 5H) exhibit higher melting points due to stronger intermolecular interactions but suffer from poor solubility .
Kinase Inhibition
  • 4-(1H-Indazol-5-yl)-6-phenyl Analogs : Potent CDC7 inhibitors (IC₅₀: <100 nM) with improved cellular potency and metabolic stability due to indazole’s hydrogen-bonding capacity .
  • Difluoromethyl Analog : While direct kinase inhibition data is lacking, fluorinated groups generally enhance target binding and reduce off-target interactions .
Antimicrobial and Antioxidant Effects
  • 4e (4-Hydroxyphenyl) : Exhibits antioxidant (IC₅₀: ~10 µM) and anti-inflammatory activity, attributed to the hydroxyl group’s radical-scavenging ability .
  • Difluoromethyl Analog : Expected to show reduced antioxidant activity but improved membrane permeability due to fluorine’s lipophilicity .
Fluorescence and Metal Sensing
  • 4-Aryl-6-phenyl Derivatives : Fluorescent properties enable Zn²⁺ sensing (detection limit: ~1 µM) via chelation-enhanced fluorescence .
  • Difluoromethyl Analog : The electron-withdrawing -CF₂H group may redshift emission wavelengths compared to hydroxyl or methyl substituents.

ADMET and Toxicity Profiles

  • 4-(Trifluoromethyl)-6-phenyl : Fluorinated analogs generally exhibit low acute toxicity (LD₅₀: >500 mg/kg in rodents) due to metabolic inertness .
  • 4-(4-Hydroxyphenyl)-6-phenyl (4e): Higher hepatotoxicity risk due to phenolic metabolite formation .
  • Target Compound : Predicted to have favorable ADMET properties, as difluoromethyl groups resist cytochrome P450 oxidation .

Preparation Methods

Chlorination and Substitution of Pyrimidine Precursors

A foundational step in pyrimidine synthesis is the preparation of 4,6-dichloropyrimidine, which serves as a versatile intermediate for further substitution reactions. According to patent CN102936224A, 4,6-dichloropyrimidine is prepared via:

  • Reaction of formamide, absolute ethanol, and sodium ethoxide with diethyl malonate under controlled heating and stirring.
  • Acidification with hydrochloric acid to obtain 4,6-dihydroxypyrimidine.
  • Chlorination of 4,6-dihydroxypyrimidine with thionyl chloride in dichloroethane to yield 4,6-dichloropyrimidine with over 83% yield.

This intermediate can then undergo nucleophilic substitution at the 4- and 6-positions to introduce the difluoromethyl and phenyl groups respectively.

Installation of Phenyl Group at the 6-Position

The phenyl substituent at position 6 of the pyrimidine ring is typically introduced by:

  • Nucleophilic aromatic substitution of the 6-chloropyrimidine intermediate with phenyl nucleophiles.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) using 6-halopyrimidines and phenylboronic acids or phenylstannanes.

These methods provide high selectivity and yields for the phenyl substitution.

Cyclocondensation and Multicomponent Reactions

Alternative synthetic approaches involve multicomponent reactions or cyclocondensation strategies to assemble the pyrimidinone core directly with desired substituents:

  • Acid-controlled multicomponent synthesis of substituted pyrimidines from acetophenones and benzaldehydes using hexamethyldisilazane (HMDS) as a nitrogen source under Lewis acid catalysis (e.g., BF3·OEt2) has been shown to yield triaryl pyrimidines efficiently.
  • Cyclocondensation of β-dicarbonyl compounds with guanidine derivatives can afford aminopyrimidines, which can be further functionalized to pyrimidinones.

While these methods are versatile, specific adaptation is needed to incorporate the difluoromethyl group at the 4-position.

Representative Data Table: Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 4,6-dihydroxypyrimidine Formamide, ethanol, sodium ethoxide, diethyl malonate, HCl acidification >80 Temperature 70–90 °C, pH 2–6 control
2 Chlorination to 4,6-dichloropyrimidine Thionyl chloride, dichloroethane, chlorination catalyst >83 Stirring, reflux, crystallization
3 Difluoromethylation at 4-position Difluoromethyl reagent (e.g., difluoromethyltrimethylsilane), base or catalyst Variable Requires selective nucleophilic substitution
4 Phenyl substitution at 6-position Phenylboronic acid, Pd catalyst (Suzuki coupling) or phenyl nucleophile High Cross-coupling or nucleophilic substitution
5 Cyclocondensation (alternative) Acetophenone, benzaldehyde, HMDS, BF3·OEt2, DMSO 58–82 Acid-controlled multicomponent synthesis

Detailed Research Findings and Notes

  • The preparation of 4,6-dichloropyrimidine is a critical step enabling further functionalization. The described method is industrially scalable, environmentally friendly, and provides high purity products.
  • Difluoromethylation reactions require specialized reagents and conditions to achieve selective substitution at the 4-position without affecting other sites on the pyrimidine ring. Literature suggests the use of silylated difluoromethyl reagents under Lewis acid catalysis to improve yields and selectivity.
  • Phenyl group introduction via palladium-catalyzed cross-coupling is well-established, providing robust and high-yielding conditions for 6-substitution.
  • Multicomponent and cyclocondensation reactions offer alternative routes to pyrimidinones but may require optimization for difluoromethyl incorporation.
  • Ultrasound-assisted synthesis has been reported to improve reaction times and yields in pyrimidine synthesis, which could be explored for this compound to enhance efficiency.

Q & A

Q. What are the established synthetic routes for 4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach includes:

  • Step 1: Condensation of substituted acetophenones with urea or thiourea derivatives to form the pyrimidine ring.
  • Step 2: Introduction of the difluoromethyl group via nucleophilic substitution or fluorination reactions (e.g., using ClCF2_2H or Selectfluor® reagents).
  • Step 3: Functionalization of the 6-position with a phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Key Conditions:

  • Temperature: Reactions often require heating (80–120°C) in solvents like DMF or 1,4-dioxane.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions.
  • Purification: Column chromatography or recrystallization to isolate the pure compound.
    Optimization of pH and solvent polarity is critical for minimizing side products .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies protons on the pyrimidine ring (e.g., NH at δ 10–12 ppm) and substituents.
    • 19^{19}F NMR confirms the presence of the difluoromethyl group (δ -110 to -120 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H9_9F2_2N2_2O).
  • Infrared (IR) Spectroscopy: Detects carbonyl (C=O) stretches near 1680 cm1^{-1} .
    Purity is assessed via HPLC (>95% peak area) and elemental analysis.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Systematic Substituent Variation:
    • Modify the phenyl group (e.g., electron-withdrawing/-donating groups) to assess effects on target binding.
    • Replace difluoromethyl with other fluorinated groups (e.g., CF3_3) to study hydrophobicity impacts.
  • Biological Assays:
    • Test derivatives against cancer cell lines (e.g., IC50_{50} values in MTT assays) or enzyme targets (e.g., kinase inhibition).
    • Correlate structural changes with activity using regression models.

Example SAR Table:

DerivativeSubstituent at C6Fluorine GroupIC50_{50} (μM)
1PhenylCF2_2H0.45
24-NitrophenylCF3_30.78
34-MethoxyphenylCF2_2H1.20
Data adapted from studies on analogous pyrimidinones .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure bioavailability (%F) and half-life (t1/2_{1/2}) in rodent models to identify metabolic instability.
    • Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
  • Formulation Adjustments:
    • Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation.
    • Test prodrug strategies for the difluoromethyl group to enhance membrane permeability .

Q. How can computational methods guide the optimization of this compound for selective target engagement?

Methodological Answer:

  • Molecular Docking:
    • Use X-ray crystallography data of target proteins (e.g., kinases) to model binding poses.
    • Prioritize derivatives with predicted hydrogen bonds to key residues (e.g., hinge region in kinases).
  • Free Energy Perturbation (FEP):
    • Calculate binding free energy differences for substituent modifications.
    • Validate predictions with surface plasmon resonance (SPR) assays for binding affinity (Kd_d) .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions.
    • Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., hydrolytic cleavage of the pyrimidine ring).
  • Plasma Stability Assays:
    • Incubate with human/rat plasma at 37°C and quantify parent compound remaining over 24 hours.
    • Use stabilizers (e.g., EDTA) if enzymatic degradation is observed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one
Reactant of Route 2
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4-(difluoromethyl)-6-phenylpyrimidin-2(1H)-one

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